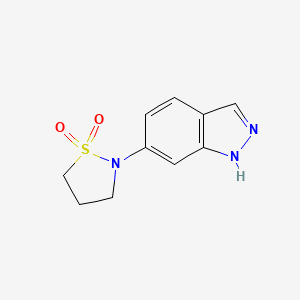![molecular formula C7H5IN2 B1325005 5-Iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 898746-50-4](/img/structure/B1325005.png)
5-Iodo-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
5-Iodo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocycle . It is a derivative of 1H-Pyrrolo[2,3-b]pyridine, which is a bicyclic compound containing a pyrrole ring fused to a pyridine ring . This compound is used in the structure-based drug design .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives has been studied for their potential as novel immunomodulators targeting Janus Kinase 3 . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis
The molecular formula of 5-Iodo-1H-pyrrolo[2,3-b]pyridine is C7H5IN2 and its molecular weight is 244.03 . The structure of this compound includes a pyrrole ring fused to a pyridine ring .Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridines are shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .Physical And Chemical Properties Analysis
5-Iodo-1H-pyrrolo[2,3-b]pyridine is a solid compound . Its InChI string isInChI=1S/C7H5IN2/c8-6-3-5-1-2-9-7(5)10-4-6/h1-4H,(H,9,10) .
Applications De Recherche Scientifique
Drug Discovery and Medicinal Chemistry
5-Iodo-1H-pyrrolo[2,3-b]pyridine is a valuable building block in medicinal chemistry. Its unique structure is used to synthesize various pharmacologically active compounds. For instance, derivatives of this compound have been studied for their anticancer properties . The iodine substituent plays a crucial role in the biological activity of these molecules, as it can be used for further functionalization or as a key pharmacophore.
Agricultural Chemistry
Halogenated pyrrolopyridines, like 5-Iodo-1H-pyrrolo[2,3-b]pyridine, have shown potential as nematicides and insecticides . Their halogen atoms can be critical for the activity against pests, offering a new avenue for protecting crops and increasing agricultural productivity.
Safety and Hazards
Orientations Futures
1H-Pyrrolo[2,3-b]pyridine derivatives have been developed as a class of compounds targeting FGFR with development prospects . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors, therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Mécanisme D'action
Target of Action
Similar compounds such as 5-fluoro-4-iodo-1h-pyrrolo[2,3-b]pyridine have shown biological activity against certain nematodes and insects .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the target organisms . More research is needed to elucidate the specific interactions of 5-Iodo-1H-pyrrolo[2,3-b]pyridine with its targets.
Biochemical Pathways
Related compounds have been found to interfere with the signaling pathways of certain organisms
Result of Action
Related compounds have shown nematicidal and insecticidal activities . More research is needed to understand the specific effects of 5-Iodo-1H-pyrrolo[2,3-b]pyridine.
Propriétés
IUPAC Name |
5-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-3-5-1-2-9-7(5)10-4-6/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMDPTJBUBTWEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640104 | |
| Record name | 5-Iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
898746-50-4 | |
| Record name | 5-Iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898746-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide](/img/structure/B1324922.png)


![Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1324930.png)
![2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]acetic acid](/img/structure/B1324932.png)


![{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1324938.png)


![6,8-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1324943.png)


